13,14-dimethyl-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
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Overview
Description
9,10-dimethyl-5-(4-methylpiperidin-1-yl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex heterocyclic compound that features a unique fusion of multiple rings, including piperidine, thieno, pyrimido, and phthalazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethyl-5-(4-methylpiperidin-1-yl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step reactions that include cyclization, condensation, and functional group modifications
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-dimethyl-5-(4-methylpiperidin-1-yl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9,10-dimethyl-5-(4-methylpiperidin-1-yl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9,10-dimethyl-5-(4-methylpiperidin-1-yl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-methyl-4-piperidone share the piperidine moiety and exhibit similar chemical reactivity.
Thieno Compounds: Thieno[2,3-d]pyrimidin-5-one derivatives have structural similarities and comparable biological activities.
Pyrimido Compounds: Pyrimido[1,2-a]indoles are another class of compounds with related structures and functions.
Uniqueness
9,10-dimethyl-5-(4-methylpiperidin-1-yl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is unique due to its complex fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
379249-94-2 |
---|---|
Molecular Formula |
C21H22N4OS |
Molecular Weight |
378.5g/mol |
IUPAC Name |
13,14-dimethyl-8-(4-methylpiperidin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C21H22N4OS/c1-12-8-10-24(11-9-12)19-16-7-5-4-6-15(16)18-22-20-17(13(2)14(3)27-20)21(26)25(18)23-19/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
ZMSKWKBIDNNSJK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C(=C(S4)C)C)C5=CC=CC=C52 |
Canonical SMILES |
CC1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C(=C(S4)C)C)C5=CC=CC=C52 |
Origin of Product |
United States |
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